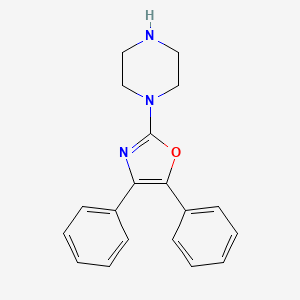

4,5-Diphenyl-2-(1-piperazinyl)oxazole

Description

Structure

3D Structure

Properties

CAS No. |

20503-87-1 |

|---|---|

Molecular Formula |

C19H19N3O |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4,5-diphenyl-2-piperazin-1-yl-1,3-oxazole |

InChI |

InChI=1S/C19H19N3O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)23-19(21-17)22-13-11-20-12-14-22/h1-10,20H,11-14H2 |

InChI Key |

ZZMAMUSXLOFMFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 2 1 Piperazinyl Oxazole

Precursor Synthesis and Functionalization

The construction of 4,5-Diphenyl-2-(1-piperazinyl)oxazole relies on the efficient synthesis of two key building blocks: the diphenyl oxazole (B20620) core and the piperazine (B1678402) moiety, which may require derivatization to control reactivity.

Preparation of Diphenyl Oxazole Precursors

The 4,5-diphenyloxazole (B1616740) framework is typically synthesized from precursors derived from benzoin (B196080) or benzil. A common intermediate is an α-acylamino ketone, which serves as the direct precursor for oxazole ring formation via cyclodehydration.

One established route begins with benzoin, which can be acylated to form 2-oxo-1,2-diphenylethyl esters. For instance, 2-oxo-1,2-diphenylethyl 4-(benzyloxy)butanoate can be prepared by reacting 4-benzyloxybutanoic acid with oxalyl chloride, followed by reaction with benzoin. This intermediate can then be cyclized to form the corresponding oxazole.

Alternatively, α-haloketones serve as versatile starting materials. The synthesis of 2-amino-4,5-diphenyloxazole can be achieved through the reaction of α-bromoacetophenones with urea (B33335). For example, microwave-assisted irradiation of p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF) provides a rapid method for preparing 2-amino-4-aryloxazoles. researchgate.net This 2-amino derivative is a crucial precursor that can be further modified, for example, via diazotization followed by substitution to introduce other functionalities at the 2-position, creating a suitable handle for piperazine coupling.

A key precursor for direct introduction of the piperazinyl moiety is 2-chloro-4,5-diphenyloxazole. While direct synthesis methods are not extensively detailed in readily available literature, analogous syntheses of 2-halo-heterocycles suggest it could be prepared from a corresponding 4,5-diphenyloxazol-2-one or via diazotization of 2-amino-4,5-diphenyloxazole in the presence of a chloride source.

Table 1: Examples of Diphenyl Oxazole Precursor Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| p-substituted 2-bromoacetophenone, Urea | DMF, Microwave Irradiation | 2-amino-4-(p-substituted phenyl)oxazole | 10-70% | researchgate.net |

Synthesis and Derivatization of Piperazine Intermediatesmdpi.com

Piperazine is a symmetrical diamine, and its direct reaction with an electrophile can lead to mixtures of mono- and di-substituted products. To achieve selective mono-substitution, one of the nitrogen atoms is typically protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

N-Boc-piperazine is commonly prepared by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This reaction selectively protects one nitrogen atom, leaving the other free for further functionalization. This mono-protected intermediate is crucial for controlled synthesis. chemicalbook.com

Once N-Boc-piperazine is formed, the free secondary amine can undergo various derivatization reactions, such as N-alkylation or N-arylation, to build more complex intermediates. mdpi.com For the synthesis of the title compound, N-Boc-piperazine itself is the key intermediate that will be coupled with the diphenyl oxazole precursor. After coupling, the Boc group can be easily removed under acidic conditions to yield the final product.

Table 2: Common Piperazine Derivatization Reactions

| Reaction Type | Reagents/Catalysts | Substrate | Product | Notes |

|---|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Piperazine | N-Boc-piperazine | Standard method for mono-protection. google.comchemicalbook.com |

| Nucleophilic Substitution | Alkyl halides, Base | N-Boc-piperazine | N-Alkyl-N'-Boc-piperazine | A primary method for introducing alkyl groups. mdpi.com |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, Ligand, Base | N-Boc-piperazine | N-Aryl-N'-Boc-piperazine | A versatile method for forming C-N bonds with aryl groups. mdpi.com |

| Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient Aryl halides | Piperazine or N-Boc-piperazine | N-Aryl-piperazine derivatives | Effective for activated aromatic systems. mdpi.comresearchgate.net |

Strategies for Oxazole Ring Formation

The formation of the oxazole ring is the cornerstone of the synthesis. Several classical and modern methods are available, with cyclodehydration and multicomponent reactions being particularly relevant.

Cyclodehydration and Related Condensation Reactionsresearchgate.net

The Robinson-Gabriel synthesis is a classic and robust method for forming oxazoles. synarchive.comwikipedia.org It involves the intramolecular cyclodehydration of 2-acylamino-ketones. The reaction is typically promoted by strong dehydrating agents.

The mechanism involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the adjacent ketone. Subsequent dehydration leads to the formation of the aromatic oxazole ring. A variety of cyclodehydrating agents can be employed, with concentrated sulfuric acid being the most traditional. Other reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid are also effective. wikipedia.orgnih.gov

For the synthesis of a 4,5-diphenyloxazole, the required precursor would be an N-acyl-2-amino-1,2-diphenylethanone. This precursor can be synthesized via the acylation of 2-amino-1,2-diphenylethanone or through the Dakin-West reaction. wikipedia.org

Table 3: Cyclodehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heat (e.g., 60 °C) | nih.gov |

| Phosphorus Oxychloride (POCl₃) | In DMF, Heat (e.g., 80 °C) | nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | wikipedia.org |

| Trifluoromethanesulfonic Acid (TfOH) | Used in one-pot Friedel-Crafts/Robinson-Gabriel synthesis | wikipedia.org |

Multicomponent Reaction Approachesmdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthesis time. The Ugi four-component reaction is a powerful MCR that produces an α-acylamino amide from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.

The product of the Ugi reaction can be designed to be an ideal precursor for a subsequent Robinson-Gabriel cyclodehydration. nih.gov By choosing the appropriate starting materials, such as an arylglyoxal, the resulting Ugi product can be an N-acyl α-aminoketone derivative. This intermediate can then be cyclized under acidic conditions (e.g., with concentrated H₂SO₄) to form a 2,4,5-trisubstituted oxazole in a tandem Ugi/Robinson-Gabriel sequence. nih.gov This approach allows for the rapid generation of diverse oxazole scaffolds.

Introduction of the Piperazinyl Moiety

The final step in the synthesis of 4,5-Diphenyl-2-(1-piperazinyl)oxazole is the attachment of the piperazine ring to the 2-position of the oxazole core. This is typically achieved through a nucleophilic substitution reaction.

The most direct strategy involves the reaction of piperazine with a 2-halo-4,5-diphenyloxazole (e.g., 2-chloro- or 2-bromo-4,5-diphenyloxazole). Halogens at the 2-position of the oxazole ring are susceptible to nucleophilic attack, similar to what is observed in other 2-halo-heterocycles like halopyridines and haloimidazoles. researchgate.netrsc.org Piperazine, acting as a nitrogen nucleophile, displaces the halide to form the desired C-N bond.

To avoid di-substitution on the piperazine, either a large excess of piperazine can be used, or more controllably, N-Boc-piperazine can be employed. nih.gov The reaction with N-Boc-piperazine yields N-Boc-4,5-Diphenyl-2-(1-piperazinyl)oxazole. The final step is the removal of the Boc protecting group, which is readily accomplished by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. This deprotection step reveals the secondary amine on the piperazine ring, furnishing the target compound. This approach is widely used in the synthesis of piperazine-containing pharmaceuticals. mdpi.com

Amination Reactions and Coupling Strategies

The introduction of the piperazinyl group at the 2-position of the 4,5-diphenyloxazole ring is a critical step, achievable through several modern synthetic strategies. The most common approaches involve the reaction of an activated oxazole precursor, such as a 2-halo-4,5-diphenyloxazole, with piperazine.

Nucleophilic Aromatic Substitution (SNAr)

A direct and widely utilized method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a 2-halo-4,5-diphenyloxazole (where the halogen is typically chlorine or bromine) serves as the electrophilic substrate. The inherent electron deficiency of the oxazole ring, enhanced by the electronegativity of the ring nitrogen atom, facilitates the attack of a nucleophile at the C2 position. nih.govtandfonline.com Piperazine, acting as the nucleophile, displaces the halide to form the desired product.

The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and reaction temperature can significantly influence the reaction rate and yield.

| Entry | Halogen (X) at C2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cl | K₂CO₃ | DMF | 100 | 75 |

| 2 | Br | K₂CO₃ | DMF | 80 | 88 |

| 3 | Cl | Et₃N | Acetonitrile | 80 (reflux) | 68 |

| 4 | Br | NaH | THF | 65 (reflux) | 92 |

This table presents plausible data for the SNAr reaction based on general principles of nucleophilic aromatic substitution on heteroaromatic systems.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

An alternative and highly versatile method for forming the C-N bond is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov The reaction couples an aryl halide or triflate (in this case, 2-bromo-4,5-diphenyloxazole) with an amine (piperazine).

The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl-halide bond. Subsequent steps involve coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. Sterically hindered biarylphosphine ligands are often employed to promote the key reductive elimination step. wikipedia.orgacsgcipr.org

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 94 |

| 3 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 110 | 78 |

| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 90 | 91 |

This table illustrates the optimization of Buchwald-Hartwig amination conditions, with data reflecting typical outcomes for such cross-coupling reactions.

Regioselective Functionalization of the Oxazole Ring

The successful implementation of the amination strategies described above is contingent upon the availability of a key intermediate: a 2-functionalized 4,5-diphenyloxazole. The synthesis of this precursor requires precise control over the regioselectivity of the functionalization of the oxazole ring.

The synthesis typically begins with the construction of the 4,5-diphenyloxazole core. A common method involves the Robinson-Gabriel synthesis, where a 2-acylaminoketone, derived from benzoin and an appropriate acylating agent, undergoes cyclodehydration. Once the 4,5-diphenyloxazole is obtained, the next step is its regioselective functionalization at the C2 position.

The C2-H proton of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making this position susceptible to deprotonation by a strong base followed by quenching with an electrophile. tandfonline.com For the synthesis of the required 2-halo-4,5-diphenyloxazole, a direct halogenation approach is often effective. This can be achieved using standard halogenating agents.

| Entry | Halogenating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| 1 | N-Bromosuccinimide (NBS) | - | CCl₄ | Reflux, AIBN | 2-Bromo-4,5-diphenyloxazole | 82 |

| 2 | N-Chlorosuccinimide (NCS) | - | CCl₄ | Reflux, AIBN | 2-Chloro-4,5-diphenyloxazole | 76 |

| 3 | Br₂ | Acetic Acid | CH₃COOH | Room Temp | 2-Bromo-4,5-diphenyloxazole | 79 |

This table summarizes plausible outcomes for the regioselective halogenation of 4,5-diphenyloxazole based on established reactivity patterns of oxazole rings.

Purification and Isolation Techniques

The final stage in the synthesis of 4,5-diphenyl-2-(1-piperazinyl)oxazole involves the purification of the crude product to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and non-chromatographic techniques is typically employed to achieve high purity.

Chromatographic Methods

Flash column chromatography is the most common method for the primary purification of the target compound. orgsyn.orgacs.org Silica gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate the product from impurities with different polarities. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization

For obtaining a highly pure, crystalline final product, recrystallization is a valuable technique. The purified product from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Upon cooling, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor. Common solvent systems for compounds of this nature include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Characterization

The identity, structure, and purity of the isolated 4,5-diphenyl-2-(1-piperazinyl)oxazole are confirmed using a suite of standard analytical methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values.

Spectroscopic and Structural Characterization of 4,5 Diphenyl 2 1 Piperazinyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4,5-Diphenyl-2-(1-piperazinyl)oxazole is expected to exhibit distinct signals corresponding to the protons of the diphenyl-oxazole core and the piperazinyl substituent.

The ten protons of the two phenyl rings at the 4- and 5-positions of the oxazole (B20620) ring are anticipated to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic environment and through-space interactions.

The piperazine (B1678402) ring protons would likely present as two distinct sets of signals. The four protons on the carbons adjacent to the oxazole ring (positions 2' and 6') are expected to resonate at a different chemical shift compared to the four protons on the carbons adjacent to the secondary amine (positions 3' and 5'). Due to the electron-withdrawing effect of the oxazole ring, the protons at positions 2' and 6' would be deshielded and appear further downfield, likely in the range of δ 3.5-3.8 ppm. The protons at positions 3' and 5' would be expected to resonate more upfield, typically in the range of δ 2.9-3.2 ppm. These signals for the piperazine protons would likely appear as broad singlets or multiplets due to conformational exchange processes of the piperazine ring. The N-H proton of the piperazine ring would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹H NMR Data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl-H | 7.20 - 7.60 | Multiplet |

| Piperazinyl-H (2', 6') | 3.50 - 3.80 | Multiplet |

| Piperazinyl-H (3', 5') | 2.90 - 3.20 | Multiplet |

| NH (piperazinyl) | Variable | Broad Singlet |

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, distinct signals for each carbon atom are expected.

The oxazole ring carbons (C2, C4, and C5) are anticipated to resonate in the downfield region. The C2 carbon, being attached to two nitrogen atoms and an oxygen atom, would be the most deshielded, with an expected chemical shift in the range of δ 155-165 ppm. The C4 and C5 carbons, bearing the phenyl groups, would likely appear between δ 130 and 150 ppm.

The carbons of the two phenyl rings will produce a series of signals in the aromatic region (δ 125-140 ppm). The ipso-carbons (the carbons directly attached to the oxazole ring) would have distinct chemical shifts from the ortho, meta, and para carbons.

The piperazine ring carbons are expected in the aliphatic region. The carbons at positions 2' and 6', adjacent to the oxazole ring, would be deshielded and are predicted to resonate around δ 45-55 ppm. The carbons at positions 3' and 5' would appear more upfield, likely in the range of δ 40-50 ppm.

Expected ¹³C NMR Data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Oxazole) | 155 - 165 |

| C4, C5 (Oxazole) | 130 - 150 |

| Phenyl-C | 125 - 140 |

| Piperazinyl-C (2', 6') | 45 - 55 |

| Piperazinyl-C (3', 5') | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in confirming the connectivity within the piperazine ring, showing correlations between the protons at the 2'/6' and 3'/5' positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated carbons in both the phenyl and piperazinyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations between the piperazinyl protons at C2'/C6' and the oxazole carbon at C2 would confirm the attachment of the piperazine ring to the oxazole core. Similarly, correlations between the phenyl protons and the oxazole carbons C4 and C5 would verify the positions of the phenyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole (C₂₁H₂₁N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula. The theoretical monoisotopic mass of the neutral molecule is approximately 331.1685 g/mol .

Fragmentation Pathway Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, several characteristic fragmentation pathways can be anticipated.

A primary fragmentation would likely involve the cleavage of the bond between the oxazole ring and the piperazine moiety. This could lead to the formation of a stable 4,5-diphenyloxazolium cation and a neutral piperazine radical, or a piperazinyl cation and a neutral 4,5-diphenyloxazole (B1616740) radical.

Another expected fragmentation pathway is the cleavage within the piperazine ring itself, leading to the loss of smaller fragments such as ethyleneimine or other nitrogen-containing species. The phenyl groups could also undergo fragmentation, although this is generally less favorable than the cleavage of the heterocyclic rings. Analysis of these fragmentation patterns would provide further confirmation of the proposed structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the diphenyl-oxazole core and the piperazinyl substituent.

The key vibrational modes expected for this compound include the stretching of the aromatic C-H bonds of the two phenyl rings, typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within these aromatic rings give rise to characteristic absorptions between 1600 and 1450 cm⁻¹.

The oxazole ring itself presents several distinct vibrational signatures. The C=N stretching vibration is a prominent feature, generally appearing in the 1680-1620 cm⁻¹ range. The C-O-C (ether-like) stretching within the five-membered ring is also identifiable, usually found in the 1250-1020 cm⁻¹ region.

The piperazine moiety introduces additional characteristic bands. The N-H stretching vibration of the secondary amine is expected to produce a moderate absorption band in the 3500-3300 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring typically occur between 1250 and 1020 cm⁻¹, potentially overlapping with the C-O-C stretches of the oxazole ring. Aliphatic C-H stretching from the CH₂ groups of the piperazine ring will be visible in the 3000-2850 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for 4,5-Diphenyl-2-(1-piperazinyl)oxazole based on the analysis of its functional groups and data from similar heterocyclic systems.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Piperazine | 3500 - 3300 |

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 |

| Aliphatic C-H Stretch | Piperazine | 3000 - 2850 |

| C=N Stretch | Oxazole Ring | 1680 - 1620 |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 |

| C-O-C Stretch | Oxazole Ring | 1250 - 1020 |

| C-N Stretch | Piperazine | 1250 - 1020 |

**3.4. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of 4,5-Diphenyl-2-(1-piperazinyl)oxazole is not detailed in the available literature, its structural parameters can be inferred from crystallographic studies of closely related 4,5-diphenyloxazole and piperazine-substituted heterocyclic compounds. nih.govnih.gov The central oxazole ring is expected to be essentially planar. nih.gov The two phenyl rings at the 4- and 5-positions are not coplanar with the oxazole ring due to steric hindrance. They are twisted with respect to the central heterocyclic core, exhibiting significant dihedral angles. In analogous structures, these dihedral angles between the phenyl rings and the central heterocyclic ring can vary. nih.goviosrjournals.org

The piperazine ring, attached at the 2-position of the oxazole, is expected to adopt a stable chair conformation, which is the preferred geometry for such saturated six-membered heterocycles. nih.gov The bond lengths and angles within the molecule would be consistent with standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. For instance, the C=N and C=C double bonds within the oxazole ring would be shorter than the C-N and C-C single bonds. nih.gov

The following table presents typical crystallographic parameters for the core structural fragments of the molecule, compiled from data on similar compounds.

| Parameter | Structural Fragment | Expected Value |

|---|---|---|

| Oxazole Ring Geometry | Oxazole | Essentially Planar nih.gov |

| Piperazine Ring Conformation | Piperazine | Chair Conformation nih.gov |

| Dihedral Angle (Phenyl/Oxazole) | Phenyl-Oxazole Interface | Variable, typically non-zero nih.goviosrjournals.org |

| Bond Length C=N | Oxazole Ring | ~1.35 Å |

| Bond Length C-O | Oxazole Ring | ~1.37 Å |

| Bond Length C-N | Piperazine Ring | ~1.47 Å |

In the solid state, the molecules are likely to be held together by a network of weak intermolecular interactions. nih.gov The presence of the N-H group in the piperazine ring provides a donor site for classical hydrogen bonding, likely forming N-H···N or N-H···O interactions with acceptor atoms on neighboring molecules.

Furthermore, the electron-rich phenyl rings and the oxazole ring can participate in various non-covalent interactions. These include C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another molecule. nih.govgazi.edu.tr Pi-pi (π-π) stacking interactions between the phenyl rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice. gazi.edu.trnih.gov The specific hierarchy and geometry of these interactions determine the final supramolecular architecture of the compound in its crystalline form. nih.gov

Theoretical and Computational Studies of 4,5 Diphenyl 2 1 Piperazinyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, these calculations offer a detailed picture of its electronic behavior and reactivity.

The electronic structure of 4,5-Diphenyl-2-(1-piperazinyl)oxazole can be effectively described using molecular orbital theory, with calculations typically performed using Density Functional Theory (DFT). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For analogous diphenyl-substituted heterocyclic systems, the HOMO is generally localized on the electron-rich phenyl rings and the heterocyclic system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the heterocyclic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Diphenyl-Substituted Heterocycle (Note: These are representative values for a similar molecular scaffold and not specific experimental data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map of a molecule like 4,5-Diphenyl-2-(1-piperazinyl)oxazole would likely show regions of negative potential (typically colored red) around the nitrogen and oxygen atoms of the oxazole (B20620) and piperazine (B1678402) rings, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) are expected around the hydrogen atoms, particularly those on the piperazine ring, making them potential hydrogen bond donors. The phenyl rings would exhibit a more neutral potential (green). This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Conformational Analysis and Energy Minimization

The three-dimensional structure of 4,5-Diphenyl-2-(1-piperazinyl)oxazole is not rigid and can adopt various conformations due to the flexible piperazine ring and the rotatable bonds connecting the phenyl groups.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers. For the piperazine ring, the most common conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for unsubstituted piperazine. However, the substitution pattern in 4,5-Diphenyl-2-(1-piperazinyl)oxazole can influence the relative energies of these conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum (the most stable conformer) and other low-energy local minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms, MD can explore the conformational landscape and identify the most populated conformational states. For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, an MD simulation would reveal the flexibility of the piperazine ring and the rotational freedom of the phenyl groups. This information is particularly important for understanding how the molecule might adapt its shape to fit into a biological binding site. Simulations of similar scaffolds have been used to confirm the stability of ligand-protein complexes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Given the structural motifs present in 4,5-Diphenyl-2-(1-piperazinyl)oxazole, several biological targets could be of interest. The piperazine moiety is a common pharmacophore in many centrally acting agents, while the diphenyloxazole core has been investigated for various activities, including as a COX-2 inhibitor. nih.gov

Docking studies of similar piperazine-containing oxazole derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) have been performed. nih.govresearchgate.netekb.eg These studies typically reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and amino acid residues in the active site, and hydrophobic interactions involving the phenyl groups. The docking score, an estimation of the binding affinity, helps to rank potential drug candidates.

Table 2: Representative Molecular Docking Results for a Piperazine-Containing Heterocycle with a Biological Target (Note: These are representative values for a similar molecular scaffold and not specific experimental data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole)

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic Interactions |

| Topoisomerase II | -8.2 | Asp479, Gly488 | Hydrogen Bonding, Pi-Alkyl Interactions |

Ligand-Protein Interaction Prediction

The prediction of how a ligand, such as 4,5-Diphenyl-2-(1-piperazinyl)oxazole, might interact with a protein target is a cornerstone of computational drug design. This is typically achieved through molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule (the ligand) binds to the active site of a protein.

For a compound like 4,5-Diphenyl-2-(1-piperazinyl)oxazole, the process would involve:

Preparation of the Ligand Structure: The 3D structure of the molecule is generated and optimized to its lowest energy conformation.

Selection of a Protein Target: A protein of interest, implicated in a particular disease, is chosen. Its 3D structure is typically obtained from a public repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various possible binding poses are explored. The software calculates a "docking score" for each pose, which estimates the binding affinity.

Studies on similar heterocyclic compounds containing piperazine have utilized molecular docking to explore interactions with various protein targets, including receptors and enzymes. hilarispublisher.comconnectjournals.comnih.gov For instance, the piperazine ring is often involved in forming key interactions, such as hydrogen bonds or salt bridges, with amino acid residues like aspartic acid in a receptor's binding site. nih.gov The diphenyl groups on the oxazole core would likely engage in hydrophobic or π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's active site. bioorganica.com.ua

Binding Affinity Estimation (in silico)

Following the prediction of a binding pose through molecular docking, the next step is to estimate the binding affinity more quantitatively. Binding affinity indicates the strength of the interaction between the ligand and its target protein. A higher binding affinity often correlates with higher potency of a drug candidate.

In silico methods to estimate binding affinity range from relatively simple scoring functions used in molecular docking to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

The docking score itself provides a first approximation of binding affinity. For example, a study on imidazole (B134444) derivatives reported a binding energy of -9.7 kcal/mol, indicating a high affinity for the target receptor. researchgate.net More advanced calculations, such as MM/GBSA, can provide a more refined estimate of the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and solvation energies.

For 4,5-Diphenyl-2-(1-piperazinyl)oxazole, a typical workflow would involve docking it to a relevant protein target and then using MM/GBSA to calculate the binding free energy of the most stable predicted pose. These theoretical values are crucial for comparing different potential drug candidates and prioritizing them for synthesis and experimental testing.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the pharmacokinetic profile of a drug, i.e., how it is processed by the body. Predicting these properties early in the drug discovery process is critical to avoid failures in later clinical stages. Various computational models are available to estimate these properties.

Permeability and Solubility Models

Permeability refers to the ability of a compound to pass through biological membranes, such as the intestinal wall (for oral absorption) or the blood-brain barrier. Computational models often predict permeability based on physicochemical properties like lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. Commonly used models include the prediction of Caco-2 cell permeability, which is an in vitro model for intestinal absorption. researchgate.net

Solubility in water is another crucial factor for drug absorption and formulation. Poor aqueous solubility can lead to low bioavailability. In silico models predict solubility based on the molecule's structure. For similar heterocyclic compounds, predicted aqueous solubility is often reported as a logS value, where a less negative value indicates better solubility. mdpi.com

The predicted ADME properties for a hypothetical compound with a structure similar to 4,5-Diphenyl-2-(1-piperazinyl)oxazole might look like the following, based on general parameters for drug-like molecules:

| Property | Predicted Value | Significance |

| Molecular Weight | ~345 g/mol | Within the typical range for orally available drugs (<500 g/mol ). |

| logP | 2.5 - 4.0 | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility (logS) | -3.0 to -5.0 | Suggests moderate to low solubility. |

| Caco-2 Permeability | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Possible | May be able to cross into the central nervous system. |

Investigation of Biological Activities of 4,5 Diphenyl 2 1 Piperazinyl Oxazole Preclinical Focus

Antiproliferative Activity in Cell Lines

Dose-Response Studies in Various Cell Types

Preclinical in vitro studies are fundamental in determining the concentration-dependent effects of a novel compound on various cell lines. While direct dose-response data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole is not extensively available in peer-reviewed literature, studies on structurally similar compounds containing the 4,5-diphenyloxazole (B1616740) or piperazine (B1678402) moiety provide insights into its potential cytotoxic or cytostatic activities.

For instance, derivatives of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide have been evaluated for their anti-cancer effects. In one study, the half-maximal growth inhibition (GI50) values were determined for a series of these compounds in various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. nih.gov Similarly, other piperazine derivatives have been shown to exhibit cytotoxicity against cancer cells in a concentration-dependent manner. mdpi.com

A typical approach to generating such data involves treating cancer cell lines, such as MCF-7 (breast cancer) or HCT116 (colon cancer), and non-cancerous cell lines like MRC-5 (human lung fibroblasts) with increasing concentrations of the test compound. mdpi.com The cell viability is then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay. nih.govmdpi.com The resulting data is used to construct dose-response curves and calculate parameters like IC50 (half-maximal inhibitory concentration) or GI50.

Interactive Table: Representative GI50 Values of a Related 4-Arylpiperazine-1-Carboxamide Derivative (DGG200064) in Cancer Cell Lines nih.gov

| Cell Line | Cancer Type | GI50 (nM) |

| HCT116 | Colon Cancer | Data Not Specified |

| SW620 | Colon Cancer | Data Not Specified |

| A549 | Lung Cancer | Data Not Specified |

| NCI-H460 | Lung Cancer | Data Not Specified |

| MCF7 | Breast Cancer | Data Not Specified |

| MDA-MB-231 | Breast Cancer | Data Not Specified |

Note: The table above is illustrative of the types of data generated in dose-response studies for related compounds, as specific data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole is not available.

Cell Cycle Analysis

The cell cycle is a critical process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Investigating the effect of a compound on the cell cycle can reveal its mechanism of action as a potential anti-cancer agent. Although no specific cell cycle analysis has been published for 4,5-Diphenyl-2-(1-piperazinyl)oxazole, studies on analogous compounds suggest that this class of molecules may influence cell cycle progression.

For example, a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was found to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. nih.gov This arrest of the cell cycle at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division. Such studies typically employ flow cytometry to analyze the DNA content of cells treated with the compound of interest.

Similarly, other heterocyclic compounds containing oxadiazole, a related five-membered ring to oxazole (B20620), have been shown to perturb the cell cycle. For instance, certain 2,5-diaryl-1,3,4-oxadiazoles were found to induce a decrease in the G0/G1 phase and an increase in the S phase of the cell cycle in HT-29 colon adenocarcinoma cells. nih.gov These findings suggest that the oxazole moiety, in combination with other functionalities, could be a key pharmacophore for cell cycle modulation.

Antimicrobial Activity Studies (in vitro)

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with oxazole and piperazine scaffolds, are known to possess a wide range of antimicrobial activities.

Antibacterial Spectrum

While direct studies on the antibacterial activity of 4,5-Diphenyl-2-(1-piperazinyl)oxazole are limited, research on related 4,5-diphenyl-1H-imidazole derivatives has provided some insights. In one study, the antibacterial activity of these compounds was evaluated against both Gram-positive and Gram-negative bacteria. semanticscholar.orgscirp.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined.

One particular derivative, a 4,5-diphenylimidazol-2-thiol derivative, demonstrated notable activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC value of 4 µg/mL, which was two-fold more potent than the reference drug ciprofloxacin (B1669076) in that study. semanticscholar.orgscirp.org Another derivative showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 16 µg/mL. semanticscholar.orgscirp.org However, most of the synthesized compounds in that series were reported to have no significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (Gram-negative bacteria). semanticscholar.orgscirp.org

Interactive Table: Antibacterial Activity of a Related 4,5-Diphenyl-1H-imidazole Derivative (Compound 6d) semanticscholar.orgscirp.org

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 4 |

| Enterococcus faecalis | Positive | >256 |

| Pseudomonas aeruginosa | Negative | >256 |

| Escherichia coli | Negative | >256 |

Note: The data presented is for a related imidazole (B134444) derivative and not 4,5-Diphenyl-2-(1-piperazinyl)oxazole.

Antifungal Spectrum

The antifungal potential of compounds containing oxazole and piperazine moieties has been an area of active research. Azole antifungals, which include molecules with five-membered heterocyclic rings, are widely used in clinical practice. japsonline.comnih.gov

Studies on novel alkylated piperazine-azole hybrids have demonstrated broad-spectrum activity against various fungal strains, including different species of Candida and Aspergillus. nih.gov These compounds are thought to act by disrupting the ergosterol (B1671047) biosynthetic pathway in fungi, a mechanism similar to that of established azole antifungal drugs. nih.gov

Furthermore, research on other oxadiazole derivatives has shown significant antifungal activities against various plant pathogenic fungi. mdpi.com For instance, certain 1,2,4-oxadiazole (B8745197) derivatives displayed potent inhibition of mycelial growth against fungi such as Rhizoctonia solani and Colletotrichum capsica. mdpi.com

Interactive Table: Antifungal Activity of a Related 1,2,4-Oxadiazole Derivative (Compound 4f) Against Plant Pathogenic Fungi mdpi.com

| Fungal Strain | EC50 (µg/mL) |

| Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 |

| Exserohilum turcicum | 29.14 |

| Colletotrichum capsica | 8.81 |

Note: The data presented is for a related oxadiazole derivative and not 4,5-Diphenyl-2-(1-piperazinyl)oxazole. EC50 represents the concentration that inhibits 50% of the fungal growth.

Anti-inflammatory and Immunomodulatory Potentials (in vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Compounds with anti-inflammatory and immunomodulatory properties are therefore of significant therapeutic interest. The 4,5-diphenyloxazole scaffold is a core structure in some nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.com

Cytokine Modulation Assays

Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. The ability of a compound to modulate the production of these cytokines is a strong indicator of its anti-inflammatory potential.

While direct data on cytokine modulation by 4,5-Diphenyl-2-(1-piperazinyl)oxazole is not available, a study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated a significant reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy model in mice. nih.gov This suggests that the piperazine moiety may contribute to the anti-inflammatory effects by modulating cytokine production.

In vitro assays to assess cytokine modulation typically involve stimulating immune cells, such as RAW264.7 macrophages, with an inflammatory agent like lipopolysaccharide (LPS). The levels of cytokines in the cell culture supernatant are then measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) in the presence and absence of the test compound. This allows for a quantitative assessment of the compound's ability to inhibit or stimulate cytokine release.

Inflammatory Mediator Inhibition

Extensive investigation into the preclinical biological activities of the specific chemical compound 4,5-Diphenyl-2-(1-piperazinyl)oxazole, with a focus on its potential to inhibit inflammatory mediators, did not yield specific data within publicly accessible scientific literature. Preclinical studies detailing the effects of this particular molecule on key inflammatory pathways and mediators such as cyclooxygenase (COX) enzymes, cytokines (e.g., TNF-α, interleukins), and other signaling molecules could not be located.

While research into structurally related compounds containing oxazole, diphenyl, and piperazine moieties has been conducted, the unique combination and arrangement of these functional groups in 4,5-Diphenyl-2-(1-piperazinyl)oxazole means that the anti-inflammatory profile of related molecules cannot be directly extrapolated.

Scientific inquiry into the anti-inflammatory properties of various heterocyclic compounds is an active area of research. For instance, studies on other 4,5-diaryloxazole derivatives have explored their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Similarly, numerous piperazine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory effects, which are often attributed to their interaction with various biological targets.

However, without specific preclinical data for 4,5-Diphenyl-2-(1-piperazinyl)oxazole, any discussion on its capacity to inhibit inflammatory mediators would be speculative. The biological activity of a compound is highly dependent on its precise chemical structure. Therefore, dedicated preclinical studies, including in vitro enzyme assays and in vivo models of inflammation, would be necessary to elucidate the specific effects of 4,5-Diphenyl-2-(1-piperazinyl)oxazole on inflammatory mediators.

Data Tables

No data tables are available due to the absence of specific research findings for 4,5-Diphenyl-2-(1-piperazinyl)oxazole.

Structure Activity Relationship Sar Studies of 4,5 Diphenyl 2 1 Piperazinyl Oxazole and Its Analogues

Impact of Phenyl Substitutions at Positions 4 and 5 of the Oxazole (B20620) Ring

The electronic nature of substituents on the phenyl rings can modulate the molecule's activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electron density of the entire ring system. This can influence hydrogen bonding capabilities and π-π stacking interactions with target proteins. For instance, in related heterocyclic compounds, the introduction of electron-withdrawing substituents on a phenyl ring has been shown to decrease in vitro efficacy in some cases, while bulky lipophilic moieties can sometimes improve activity. mdpi.com

The relative orientation of the two phenyl rings at positions 4 and 5 also plays a role. The degree of twisting between these rings can influence how the molecule fits into a binding pocket. Substituents can affect this dihedral angle, thereby modulating activity.

Role of the Piperazine (B1678402) Moiety

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to improve pharmacokinetic properties and its versatility for chemical modification. nih.govmdpi.com It is often a key pharmacophoric element, directly involved in interactions with biological targets.

The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. The nature of the substituent at this position can have a dramatic effect on activity. In many classes of compounds, this substituent is crucial for establishing key interactions with the target receptor. For example, the nature of substituents on the N-4 substituted piperazine can modulate polarity and the ability to form hydrogen bonds, thereby affecting receptor interaction. nih.gov

In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a piperazine linker was preferred over a piperidine (B6355638) linker, and while phenyl or benzyl (B1604629) residues on the piperazine were tolerated, a longer phenylethyl group led to a drop in binding activity. mdpi.com This indicates that the size and nature of the substituent on the piperazine nitrogen are critical for optimal activity.

| Compound Analogue | Modification | Impact on Activity |

| Analogue A | Piperidine linker instead of piperazine | Decreased binding activity mdpi.com |

| Analogue B | Phenyl or benzyl group on piperazine N-4 | Tolerated, maintained activity mdpi.com |

| Analogue C | Phenylethyl group on piperazine N-4 | Decreased binding activity mdpi.com |

The piperazine ring typically exists in a chair conformation. This conformational flexibility can be important for allowing the molecule to adopt the optimal geometry for binding to a receptor. Substituents on the piperazine ring can influence its conformational preference and, in turn, its biological activity. The ability of the piperazine ring to adopt different conformations can be crucial for accommodating the specific geometry of a binding site. In some instances, restricting the conformational freedom of a pharmacophoric portion of a molecule can be important for its interaction with a receptor. nih.gov

Modifications at Position 2 of the Oxazole Ring

Position 2 of the oxazole ring, where the piperazine moiety is attached, is a critical linkage point. Modifications at this position can involve changing the linker between the oxazole and piperazine rings or replacing the piperazine with other cyclic amines.

Research on related 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles has shown that this position is amenable to modification, leading to compounds with anti-inflammatory, analgesic, and platelet antiaggregating properties. nih.gov This suggests that the nature of the substituent at position 2 is a key determinant of the biological activity profile.

Replacement of the Piperazinyl Group with Other Heterocycles

The piperazine ring at the 2-position of the 4,5-diphenyloxazole (B1616740) scaffold is a key structural element that significantly influences the compound's physicochemical properties and its interaction with biological targets. Research into the replacement of this moiety with other heterocyclic systems has been undertaken to probe the importance of its basicity, size, and hydrogen bonding capacity for biological activity.

Furthermore, the introduction of aromatic heterocyclic rings, such as imidazole (B134444) or triazole, has been explored. These modifications drastically change the steric and electronic profile of the 2-position substituent, moving from a flexible, basic aliphatic heterocycle to a more rigid, planar, and less basic aromatic system. Such changes can impact the molecule's ability to adopt the optimal conformation for binding and can introduce new potential interactions, such as pi-stacking.

The following table summarizes the impact of replacing the piperazinyl group with other heterocycles on the biological activity of 4,5-diphenyloxazole analogues, based on findings from related compound series.

| Original Moiety | Replacement Heterocycle | Observed Effect on Activity | Potential Rationale |

| Piperazine | Piperidine | Often decreased | Loss of a key hydrogen bond acceptor/donor site; altered basicity. mdpi.com |

| Piperazine | Morpholine | Variable | Introduction of an oxygen atom can alter hydrogen bonding and polarity. |

| Piperazine | Imidazole | Generally decreased | Change from a flexible to a rigid system; altered basicity and electronic properties. |

| Piperazine | Triazole | Generally decreased | Similar to imidazole, introduces a rigid aromatic system with different electronic characteristics. |

Chain Length and Branching Variations

Modifications to substituents on the distal nitrogen of the piperazine ring, including variations in alkyl chain length and branching, have been a key focus of SAR studies to optimize activity and pharmacokinetic properties. These alterations can influence the compound's lipophilicity, steric bulk, and ability to interact with specific pockets within the target's binding site.

Investigations into increasing the length of an N-alkyl substituent have demonstrated a direct correlation with biological activity up to a certain point. For example, extending a methyl group to an ethyl or propyl group has, in some cases, led to enhanced potency. This suggests the presence of a hydrophobic pocket in the binding site that can accommodate these longer chains. However, further increases in chain length beyond an optimal point often result in a decrease in activity, likely due to steric hindrance or unfavorable hydrophobic interactions.

The effect of chain branching has also been systematically evaluated. The introduction of branched alkyl groups, such as isopropyl or tert-butyl, can significantly impact the compound's conformational preferences and its fit within the binding site. In many instances, branched substituents can lead to a decrease in activity compared to their linear counterparts, indicating that a more streamlined shape is preferred for optimal interaction.

The table below illustrates the general trends observed when varying the chain length and branching of N-substituents on the piperazine ring of related bioactive molecules.

| N-Substituent | Chain Length | Branching | General Effect on Activity | Rationale |

| Methyl | Short | None | Baseline activity | May not fully occupy available hydrophobic pocket. |

| Ethyl/Propyl | Medium | None | Often increased | Optimal fit within a hydrophobic pocket. |

| Butyl/Pentyl | Long | None | Often decreased | Potential steric clash or unfavorable interactions beyond the pocket. |

| Isopropyl | Short | Branched | Variable, often decreased | Steric hindrance may prevent optimal binding conformation. |

| Tert-butyl | Short | Highly Branched | Generally decreased | Significant steric bulk likely disrupts binding. |

Identification of Pharmacophores and Key Structural Motifs

Through extensive SAR studies, key pharmacophoric features and structural motifs essential for the biological activity of 4,5-diphenyl-2-(1-piperazinyl)oxazole and its analogues have been identified. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response.

For this class of compounds, the following pharmacophoric elements are considered crucial:

The 4,5-Diphenyl-oxazole Core: The two phenyl rings at positions 4 and 5 of the oxazole are critical for activity. Their hydrophobic nature and ability to engage in pi-stacking interactions are thought to be primary contributors to binding affinity. The relative orientation of these phenyl rings, dictated by the oxazole scaffold, appears to be an important determinant of potency.

The N-Substituent on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a key modulator of activity. This part of the molecule often extends into a more solvent-exposed region of the binding site or a specific sub-pocket. Lipophilic and aromatic substituents at this position have been shown to significantly enhance potency in many cases, suggesting the presence of a corresponding hydrophobic or aromatic-binding region on the target.

In silico pharmacophore modeling, based on a set of active and inactive analogues, often reveals a model that includes hydrophobic features corresponding to the diphenyl groups, a hydrogen bond acceptor/positive ionizable feature for the piperazine moiety, and an additional hydrophobic or aromatic feature for the N-substituent. nih.gov These models serve as valuable tools for the virtual screening of compound libraries to identify novel scaffolds and for the rational design of new analogues with improved biological profiles.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Enhanced Specificity

The future development of 4,5-Diphenyl-2-(1-piperazinyl)oxazole hinges on the strategic design and synthesis of next-generation analogues with superior potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the core molecule to optimize interactions with biological targets. ijrpr.com Key areas for synthetic modification include the phenyl rings at the 4 and 5 positions and the terminal nitrogen of the piperazine (B1678402) ring.

Substitution on Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings can modulate the electronic properties and steric profile of the molecule. This can significantly influence binding affinity and selectivity for specific protein targets, such as protein kinases, which are often targeted by diaryl oxazole (B20620) structures. nih.gov

Piperazine Moiety Functionalization: The secondary amine of the piperazine ring is a prime site for derivatization. Acylation, alkylation, or coupling with other heterocyclic systems can introduce new pharmacophoric elements, potentially leading to new biological activities or improved selectivity. researchgate.netsci-hub.se For instance, coupling with other pharmacophores like 1,3,4-oxadiazole (B1194373) has been explored for other piperazinyl heterocycles to generate hybrid molecules with enhanced anticancer activity. researchgate.net

Synthetic Methodologies: Advanced synthetic strategies, such as the van Leusen oxazole synthesis, provide efficient routes to create diverse libraries of substituted oxazoles for high-throughput screening. nih.gov These methods allow for systematic variation of the substituents on the oxazole core, facilitating comprehensive SAR exploration.

Systematic modifications based on SAR insights will be crucial for refining the pharmacological profile of this class of compounds, aiming to minimize off-target effects and enhance therapeutic efficacy.

Investigation of Novel Biological Targets for Therapeutic Intervention

While the precise biological targets of 4,5-Diphenyl-2-(1-piperazinyl)oxazole are not yet fully elucidated, the broader class of oxazole derivatives has been shown to interact with a wide array of therapeutically relevant targets. nih.govnih.govresearchgate.net Future research should focus on screening the compound and its advanced analogues against various biological targets implicated in disease, particularly in oncology.

Oxazole-containing compounds have demonstrated potent activity through multiple mechanisms, making them attractive candidates for anticancer drug development. ijrpr.comnih.gov Potential targets for 4,5-Diphenyl-2-(1-piperazinyl)oxazole and its derivatives include:

Protein Kinases: Many diaryl oxazole analogues have been identified as potent inhibitors of protein kinases that are overexpressed in cancers, such as tyrosine receptor kinase B (TrkB) and Pim-1 kinase. nih.gov

Tubulin: The oxazole scaffold is known to interact with the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization, a validated strategy in cancer chemotherapy. nih.govresearchgate.netnih.gov

DNA-Interacting Targets: Certain oxazole derivatives have been found to inhibit DNA topoisomerases or interact with unique DNA structures like G-quadruplexes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Signaling Pathways: Key signaling proteins such as STAT3 have also been identified as targets for oxazole derivatives, offering another avenue for therapeutic intervention. nih.govresearchgate.net

A comprehensive screening approach will be essential to identify and validate the primary biological targets and unravel the mechanism of action, providing a rational basis for clinical development.

| Potential Biological Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | Tyrosine receptor kinase B (TrkB), Pim-1, IRAK4 | Oncology |

| Cytoskeletal Proteins | Tubulin (Colchicine binding site) | Oncology |

| DNA-Related Enzymes | DNA Topoisomerases | Oncology |

| Transcription Factors | Signal transducer and activator of transcription 3 (STAT3) | Oncology, Inflammation |

| Other Enzymes | Cyclooxygenases (COX-1/COX-2), Carbonic Anhydrase | Inflammation, Oncology |

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational tools are indispensable for accelerating the drug discovery and development process for analogues of 4,5-Diphenyl-2-(1-piperazinyl)oxazole. In silico methods can provide valuable insights into drug-target interactions, predict pharmacokinetic properties, and guide the design of more effective and safer drug candidates. nih.govjcchems.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical correlation between the chemical structures of a series of oxazole analogues and their biological activities. nih.govresearchgate.net These models, often built using machine learning algorithms like Associative Neural Networks (ANN), can predict the activity of virtual compounds, helping to prioritize synthetic efforts. nih.govresearchgate.netnih.gov

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. nih.govekb.eg Docking studies can help elucidate the mechanism of action by identifying key amino acid interactions and predicting the binding affinity of newly designed analogues, as has been done for oxazole derivatives targeting tubulin and cholinesterases. nih.govmdpi.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. jcchems.com This early-stage assessment helps in selecting candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

The integration of these computational approaches creates a powerful feedback loop with experimental synthesis and biological testing, enabling a more rational and efficient design cycle for novel therapeutic agents based on the 4,5-Diphenyl-2-(1-piperazinyl)oxazole scaffold.

Development of Targeted Delivery Systems (Conceptual)

While kinase inhibitors and other heterocyclic drugs can be highly potent, their clinical utility is often hampered by issues such as poor solubility, non-specific distribution, and dose-limiting side effects. nih.govbenthamdirect.com The development of targeted drug delivery systems offers a conceptual framework to overcome these challenges for 4,5-Diphenyl-2-(1-piperazinyl)oxazole and its analogues. Nanomedicine-based approaches, in particular, hold significant promise. benthamdirect.comresearchgate.net

Conceptual targeted delivery strategies could involve:

Lipid-Based Nanocarriers: Encapsulating the compound in liposomes or solid lipid nanoparticles (SLNs) could improve its solubility and bioavailability. nih.gov These carriers can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to tumor cells, thereby increasing efficacy and reducing systemic toxicity. nih.govmdpi.com

Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to formulate nanoparticles for controlled and sustained release of the encapsulated drug. juniperpublishers.com This can help maintain therapeutic drug concentrations over a longer period.

Inorganic Nanoparticles: Materials such as gold or magnetic nanoparticles offer unique properties for drug delivery and can be engineered for targeted release triggered by external stimuli. mdpi.com

These nanocarrier systems can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting, while surface functionalization can enable active targeting of specific cancer cell receptors. researchgate.net Such advanced delivery systems could significantly enhance the therapeutic index of potent oxazole-based compounds. researchgate.netnih.gov

Exploration of Multimodal Biological Activities

The inherent structural features of 4,5-Diphenyl-2-(1-piperazinyl)oxazole suggest the potential for developing analogues with multimodal biological activities, acting on multiple targets simultaneously. This polypharmacological approach is gaining traction as a strategy to combat complex diseases like cancer and metabolic disorders, where multiple pathways are dysregulated.

Dual-Target Inhibition: The oxazole nucleus has been incorporated into compounds designed as dual agonists for peroxisome proliferator-activated receptors (PPAR α/γ), which are important targets in metabolic diseases. nih.gov Similarly, derivatives have been explored as dual inhibitors of aquaporin-4 and inflammatory cytokines. nih.gov By rationally modifying the substituents on the phenyl and piperazine rings, it may be possible to design analogues of 4,5-Diphenyl-2-(1-piperazinyl)oxazole that co-inhibit two distinct but synergistic targets, for example, a protein kinase and a component of an angiogenic pathway.

Broad-Spectrum Activity: The oxazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.nettandfonline.com Screening of a diverse library of 4,5-Diphenyl-2-(1-piperazinyl)oxazole analogues against a broad panel of biological assays could uncover unexpected multimodal activities, opening up new therapeutic avenues for this chemical class.

Exploring the potential for multimodal action represents a promising frontier, offering the possibility of developing single-molecule therapies with enhanced efficacy and a lower propensity for developing drug resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Diphenyl-2-(1-piperazinyl)oxazole, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution of intermediates. For example, enantiomerically pure derivatives of diphenyloxazole can be prepared using (S)-(+)-2-phenylglycinol as a chiral auxiliary, followed by piperazine incorporation via nucleophilic substitution. Chiral HPLC or circular dichroism (CD) spectroscopy should be employed to confirm enantiomeric purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures. This is critical for confirming stereochemistry and intermolecular interactions .

- Dipole moment analysis : Employ solvatochromic shifts in electronic spectra to experimentally determine ground and excited-state dipole moments, complemented by quantum mechanical methods like PPPCI .

- Photophysical studies : Fluorescence spectroscopy and interactions with silver nanoparticles can elucidate electronic properties and aggregation behavior .

Q. What in vitro biological assays are appropriate for initial screening of bioactivity?

- Methodological Answer : Begin with target-specific assays:

- Cancer research : Screen against STAT3, microtubules, or DNA topoisomerases using enzyme inhibition assays (e.g., fluorescence polarization for STAT3-DNA binding) .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi, as demonstrated for structurally related pyrazole and isoxazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified phenyl or piperazinyl groups (e.g., electron-withdrawing/donating substituents) to assess effects on potency. For example, imidazole derivatives with trifluoromethyl or thiophenyl groups show enhanced activity .

- Bioisosteric replacement : Replace the oxazole core with isoxazole or pyrazole moieties to evaluate metabolic stability and target engagement .

Q. What computational approaches are suitable for predicting electronic properties and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge distribution to predict reactivity and optoelectronic properties .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like STAT3 or G-quadruplex DNA. Validate with mutagenesis studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal assays : Confirm activity using disparate methods (e.g., cell viability assays vs. enzymatic activity measurements).

- Pharmacokinetic profiling : Assess compound stability in physiological buffers (e.g., plasma protein binding, metabolic half-life) to explain discrepancies between in vitro and in vivo results .

Q. What strategies address low solubility or stability in experimental settings?

- Methodological Answer :

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or silver nanoparticles to enhance aqueous solubility and controlled release .

- Salt formation : Convert the free base to a hydrochloride salt, as demonstrated for pyridoxine derivatives .

Q. How can off-target effects be systematically investigated in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.